2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one
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Overview
Description
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C7H5F3NO It is characterized by the presence of both difluoro and fluoropyridinyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2-(3-fluoropyridin-4-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both difluoro and fluoropyridinyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
Biological Activity
2,2-Difluoro-1-(3-fluoropyridin-4-yl)ethan-1-one, with the CAS number 1565418-08-7, is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H6F3N, and its structure features a fluorinated pyridine ring attached to a ketone group. The presence of fluorine atoms is known to influence the pharmacokinetic properties and biological interactions of compounds.
Property | Value |
---|---|
CAS Number | 1565418-08-7 |
Molecular Formula | C7H6F3N |
Molar Mass | 169.13 g/mol |
Appearance | White solid |
Anticancer Activity
Recent studies have indicated that derivatives of fluorinated compounds often exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis suggested that modifications in the substituents on the pyridine ring can enhance the compound's potency against various cancer cell lines.
A notable study reported that similar fluorinated compounds exhibited IC50 values in the nanomolar range against cancer cell lines such as KG1 and SNU16, indicating strong antiproliferative activity. While specific data for this compound is limited, the structural similarities suggest potential efficacy in this area .
Antimicrobial Activity
Fluorinated compounds have also been investigated for their antimicrobial properties. Research indicates that certain fluorinated derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to penetrate bacterial membranes .
Study on Anticancer Activity
In a recent study focusing on fluorinated pyridine derivatives, researchers synthesized multiple analogs and evaluated their anticancer activity. The study found that certain modifications led to enhanced activity against specific cancer cell lines, with IC50 values reported as low as 25 nM for some derivatives . Although direct data on this compound was not provided, its structural characteristics suggest it may exhibit similar or enhanced activities.
Study on Antimicrobial Properties
Another study explored the antimicrobial effects of various fluorinated compounds, including those with pyridine moieties. The results indicated that these compounds could inhibit bacterial growth effectively, with some exhibiting MIC values lower than standard antibiotics . This suggests that this compound may also possess antimicrobial properties worthy of further investigation.
Properties
Molecular Formula |
C7H4F3NO |
---|---|
Molecular Weight |
175.11 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H4F3NO/c8-5-3-11-2-1-4(5)6(12)7(9)10/h1-3,7H |
InChI Key |
YZEZIVWGTBJPAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)C(F)F)F |
Origin of Product |
United States |
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